![molecular formula C21H30N4O4 B2723152 Tert-butyl 4-{2-oxo-2-[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]ethyl}piperidine-1-carboxylate CAS No. 2097902-81-1](/img/structure/B2723152.png)

Tert-butyl 4-{2-oxo-2-[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]ethyl}piperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

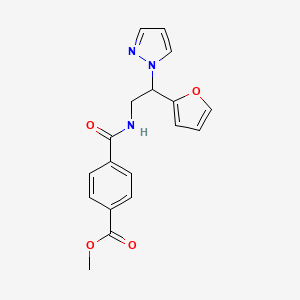

Beschreibung

Synthesis Analysis

The synthesis of this compound involves several steps. Starting from commercially available 4-bromo-1H-indole , it undergoes Vilsmeier formylation, reduction, and protection of the alcoholic hydroxy group. The key step is the introduction of the TBS-protected enyne side chain at the 4-position using Horner–Wadsworth–Emmons olefination. The overall synthetic route aims for good yield and selectivity .

Molecular Structure Analysis

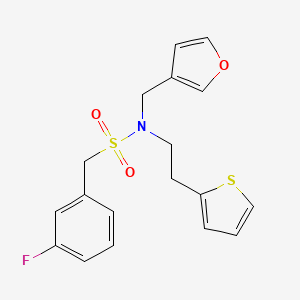

The molecular formula of this compound is C15H19N3O3S . Its crystal structure reveals a triclinic arrangement with specific bond lengths and angles . The presence of pyridine, piperazine, and carboxylate moieties contributes to its complexity.

Wissenschaftliche Forschungsanwendungen

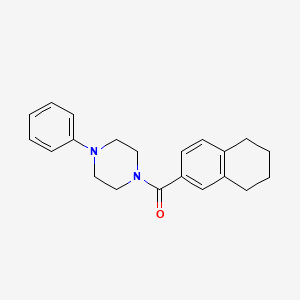

Catalytic Applications and Polymerization

A study by Mennenga et al. (2015) involved the synthesis and polymerization of a pyridyl derivative, leading to the development of catalytically active poly(methacryloyl-4-(dialkylamino)pyridine) derivatives. These polymers demonstrated significant catalytic activity in the acylation of tert-butanol, showcasing the potential of pyridyl-containing compounds in catalysis and polymer science (Mennenga, Dorn, Menzel, & Ritter, 2015).

Molecular Structure Analysis

Research conducted by Mamat, Flemming, and Köckerling (2012) reported on the crystal and molecular structure of a related tert-butyl piperazine-carboxylate compound. This study provided insights into the bond lengths, angles, and overall molecular configuration, emphasizing the importance of structural analysis in understanding the chemical behavior of such compounds (Mamat, Flemming, & Köckerling, 2012).

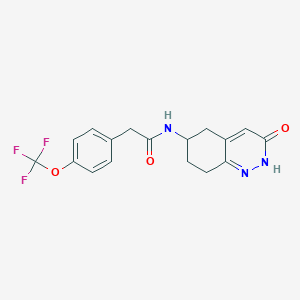

Synthesis and Bioactivity Evaluation

Kulkarni et al. (2016) synthesized two derivatives of N-Boc piperazine and evaluated their antibacterial and antifungal activities. The research highlights the process of synthesizing complex organic compounds and assessing their potential as antimicrobial agents, suggesting the broad applicability of tert-butyl piperazine derivatives in medicinal chemistry (Kulkarni, Thimmappaiah, Padigar, Adimule, Shivalingegowda, Neratur, & Kumsi, 2016).

Chemical Synthesis and Intermediate Applications

Another research focus is on the synthesis of intermediates for biologically active compounds, as demonstrated by Kong et al. (2016), who synthesized an important intermediate used in the production of crizotinib, showcasing the role of such chemical entities in the development of pharmaceuticals (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).

Zukünftige Richtungen

: B. Ravi Kumar, A. Kishore Kumar, B. Srinivas Reddy, K. Shashikala & E. Laxminarayana. “Synergic Synthesis and Characterization of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate.” Russian Journal of Organic Chemistry, Volume 58, pages 580–583 (2022). Read more.

Eigenschaften

IUPAC Name |

tert-butyl 4-[2-oxo-2-(3-oxo-4-pyridin-3-ylpiperazin-1-yl)ethyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N4O4/c1-21(2,3)29-20(28)23-9-6-16(7-10-23)13-18(26)24-11-12-25(19(27)15-24)17-5-4-8-22-14-17/h4-5,8,14,16H,6-7,9-13,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONERNZJWYYSEFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)N2CCN(C(=O)C2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Benzo[D]1,3-dioxolen-5-YL-2-(4-phenylpiperazinyl)ethanamide](/img/structure/B2723071.png)

![8-(3-Methylbutanoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2723079.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenylethanesulfonamide](/img/structure/B2723080.png)

![4-Amino-3-[(3-chlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one](/img/structure/B2723085.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-isopropoxybenzamide](/img/structure/B2723086.png)

![4-[2-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B2723087.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2723088.png)